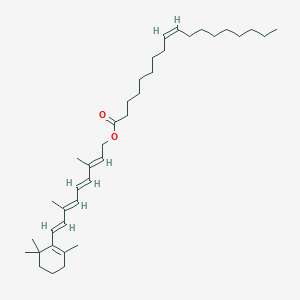

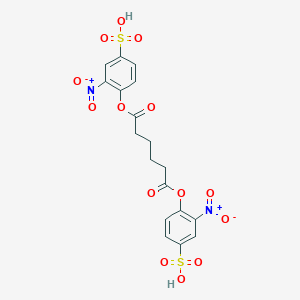

Bis(2-nitro-4-sulfophenyl) hexanedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis(2-nitro-4-sulfophenyl) hexanedioate, also known as BNPS-Skatole, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in several applications, including biochemical assays, protein analysis, and enzyme kinetics.

Scientific Research Applications

Bis(2-nitro-4-sulfophenyl) hexanedioate is widely used in scientific research due to its ability to interact with proteins and enzymes. This compound is used as a chromogenic substrate for the detection of proteases and esterases. Bis(2-nitro-4-sulfophenyl) hexanedioate is also used in enzyme kinetics studies to determine the kinetic parameters of enzymes. Additionally, this compound is used in protein analysis to study protein-protein interactions and protein-ligand interactions.

Mechanism Of Action

Bis(2-nitro-4-sulfophenyl) hexanedioate interacts with proteins and enzymes by forming a covalent bond with the amino acid residues of the protein or enzyme. The covalent bond formation results in a change in the absorbance of the compound, which can be measured using a spectrophotometer. The change in absorbance is proportional to the amount of protein or enzyme present in the sample.

Biochemical And Physiological Effects

Bis(2-nitro-4-sulfophenyl) hexanedioate does not have any known biochemical or physiological effects on living organisms. This compound is used solely for scientific research purposes and does not have any therapeutic applications.

Advantages And Limitations For Lab Experiments

One of the major advantages of using Bis(2-nitro-4-sulfophenyl) hexanedioate in lab experiments is its high sensitivity and specificity. This compound can detect low concentrations of proteins and enzymes with high accuracy. Additionally, Bis(2-nitro-4-sulfophenyl) hexanedioate is easy to use and does not require any specialized equipment.

One of the limitations of using Bis(2-nitro-4-sulfophenyl) hexanedioate is its cost. This compound is relatively expensive compared to other chromogenic substrates. Additionally, Bis(2-nitro-4-sulfophenyl) hexanedioate is not suitable for the detection of all types of enzymes and proteins.

Future Directions

The future directions for Bis(2-nitro-4-sulfophenyl) hexanedioate research include the development of new applications for this compound. One potential application is the use of Bis(2-nitro-4-sulfophenyl) hexanedioate in drug discovery research. This compound can be used to screen libraries of compounds for their ability to interact with proteins and enzymes. Additionally, Bis(2-nitro-4-sulfophenyl) hexanedioate can be used in the development of new diagnostic assays for the detection of diseases.

Conclusion

In conclusion, Bis(2-nitro-4-sulfophenyl) hexanedioate is a unique chemical compound that has gained significant attention in scientific research due to its ability to interact with proteins and enzymes. This compound is widely used in several applications, including biochemical assays, protein analysis, and enzyme kinetics. Bis(2-nitro-4-sulfophenyl) hexanedioate is synthesized by the reaction of Skatole with nitronium tetrafluoroborate and sulfuric acid. The future directions for Bis(2-nitro-4-sulfophenyl) hexanedioate research include the development of new applications for this compound in drug discovery research and the development of new diagnostic assays for the detection of diseases.

Synthesis Methods

Bis(2-nitro-4-sulfophenyl) hexanedioate is synthesized by the reaction of Skatole with nitronium tetrafluoroborate and sulfuric acid. The reaction results in the formation of a yellow-colored powder, which is purified by recrystallization. The purity of the compound is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

properties

CAS RN |

143392-33-0 |

|---|---|

Product Name |

Bis(2-nitro-4-sulfophenyl) hexanedioate |

Molecular Formula |

C18H16N2O14S2 |

Molecular Weight |

548.5 g/mol |

IUPAC Name |

3-nitro-4-[6-(2-nitro-4-sulfophenoxy)-6-oxohexanoyl]oxybenzenesulfonic acid |

InChI |

InChI=1S/C18H16N2O14S2/c21-17(33-15-7-5-11(35(27,28)29)9-13(15)19(23)24)3-1-2-4-18(22)34-16-8-6-12(36(30,31)32)10-14(16)20(25)26/h5-10H,1-4H2,(H,27,28,29)(H,30,31,32) |

InChI Key |

FUMSETOXSPHOLA-UHFFFAOYSA-M |

SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])OC(=O)CCCCC(=O)OC2=C(C=C(C=C2)S(=O)(=O)O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])OC(=O)CCCCC(=O)OC2=C(C=C(C=C2)S(=O)(=O)O)[N+](=O)[O-] |

synonyms |

2-nitro-4-sulfophenyl adipate 2-NSPA |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[3,4-b]pyridine-5,7-dione](/img/structure/B132826.png)

![2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-YL)propyl]benzamide](/img/structure/B132849.png)